13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include triethylamine, malononitrile, and β-diketones . Major products formed from these reactions often include spiroindenoquinoxalines and other heterocyclic compounds .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in organic synthesis and pharmaceutical development . It serves as an intermediate product in the synthesis of other complex molecules and has potential pharmaceutical applications due to its bioavailability and therapeutic properties . Research has shown that derivatives of this compound may be used for the treatment of neuroinflammation and ischemia-reperfusion injury .
Mechanism of Action
The mechanism of action for 13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its nitrogen-containing heterocyclic structure, which allows it to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar compounds to 13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one include 11H-indeno[1,2-b]quinoxalin-11-one, 8,9-benzoacenaphtho[1,2-b]quinoxaline, and 9-methylacenaphtho[1,2-b]quinoxaline . The uniqueness of this compound lies in its specific nitrogen-containing heterocyclic structure, which contributes to its diverse reactivity and potential therapeutic applications .
Properties
CAS No. |
40114-82-7 |
---|---|
Molecular Formula |
C19H10N2O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2,12-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaen-10-one |
InChI |
InChI=1S/C19H10N2O/c22-19-14-8-4-3-7-13(14)17-18(19)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10H |
InChI Key |
HNIIBDFHTBZSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C4C5=CC=CC=C5C(=O)C4=N3 |
Origin of Product |
United States |
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